6-(furan-2-yl)-9H-purin-2-amine
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Overview
Description
6-(furan-2-yl)-9H-purin-2-amine is a heterocyclic compound that combines a furan ring with a purine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-9H-purin-2-amine typically involves the condensation of a furan derivative with a purine precursor. One common method is the reaction of 2-furancarboxaldehyde with 2-aminopurine under acidic or basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used
Scientific Research Applications
6-(furan-2-yl)-9H-purin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-9H-purin-2-amine involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, potentially inhibiting enzymatic activity or altering gene expression. The furan ring and purine structure allow it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-(furan-2-yl)-2,2’-bipyridine: Another furan-containing heterocycle with applications in coordination chemistry and materials science.
4-(furan-2-yl)but-3-en-2-one: A furan derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals
Uniqueness
6-(furan-2-yl)-9H-purin-2-amine is unique due to its combined furan and purine structure, which imparts distinct chemical and biological properties. Its ability to interact with nucleic acids and proteins makes it a valuable compound for medicinal chemistry and biological research .
Properties
Molecular Formula |
C9H7N5O |
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Molecular Weight |
201.18 g/mol |
IUPAC Name |
6-(furan-2-yl)-7H-purin-2-amine |
InChI |
InChI=1S/C9H7N5O/c10-9-13-6(5-2-1-3-15-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14) |
InChI Key |
JZSMPSCWNAYWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC(=N2)N)N=CN3 |
Origin of Product |
United States |
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